![molecular formula C16H22N6O3 B2434973 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919026-32-7](/img/structure/B2434973.png)
7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel heterocycle . It belongs to the class of purines, which are key components of many biological molecules.
Synthesis Analysis
The synthesis of similar compounds involves heating of 7, 8-diamino-1, 3-dimethylxanthine, which is obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This yields a product that is identical with the compound obtained by the reaction of 2 with alloxan followed by methylation . Treatment of this product with alkylamines gives the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazino and purine rings suggests potential biological activity .Chemical Reactions Analysis
The compound can undergo reactions with alkylamines to yield various derivatives . These reactions can be used to modify the compound and potentially enhance its biological activity.Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activities
A study focused on synthesizing new triazino and triazolo[4,3-e]purine derivatives, including 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, to establish candidates with enhanced antineoplastic, anti-HIV-1, and antimicrobial activities. The results indicated significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, moderate anti-HIV-1 activity and potent antimicrobial effects against various pathogens were observed (Ashour et al., 2012).
Antitumor Activity and Vascular Relaxing Effect
Another study reported the synthesis of novel heterocycles, including [1,2,4]triazino[3,2-f]purines, which are related to the compound . These derivatives were evaluated for their biological activities, showing effectiveness against P388 leukemia. However, no potent vascular relaxing effects were observed in the studied triazino[3,2-f]purines (Ueda et al., 1987).
Synthesis and Anti-Proliferative Agents
In a study aimed at discovering potent anticancer agents, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against several human cancer cell lines. Some compounds demonstrated strong activity, comparable to the standard drug doxorubicin, indicating their potential as anti-proliferative agents (Sucharitha et al., 2021).
Photochemical Synthesis
Research on photochemical methods to create novel derivatives of pentoxifylline resulted in compounds like 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This study highlights the potential of photochemistry in synthesizing complex purine derivatives, which might be applicable to compounds like 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (Han et al., 2008).
properties
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-5-7-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-9-25-6-2/h5H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPERPBMJKCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2434890.png)
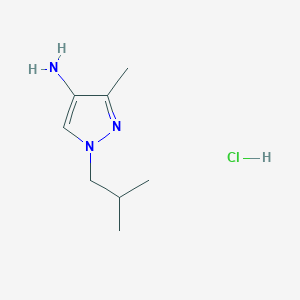

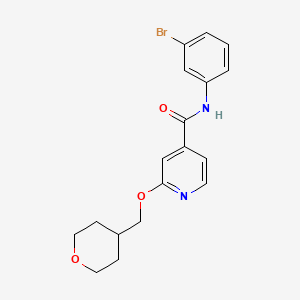

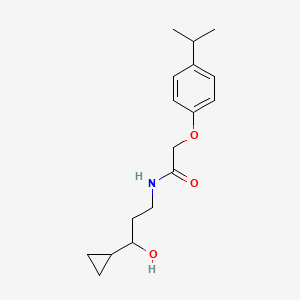
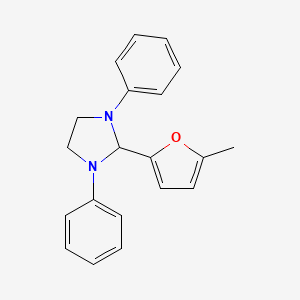

![N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2434904.png)
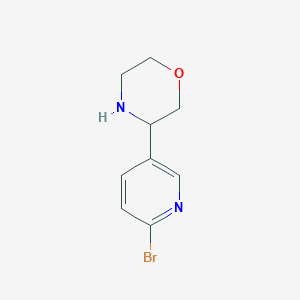
![Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2434907.png)
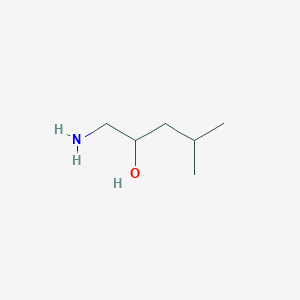
![1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2434909.png)
